![molecular formula C17H17N3O5 B5819724 3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)
3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, commonly known as NBPCB, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用机制
NBPCB inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, leading to a decrease in its activity. NBPCB has been shown to be selective for certain protein kinases, making it a useful tool for studying specific signaling pathways.
Biochemical and Physiological Effects
NBPCB has been shown to have various biochemical and physiological effects. Inhibition of protein kinases by NBPCB has been linked to the regulation of cell growth, differentiation, and apoptosis. NBPCB has also been shown to have anti-inflammatory effects by inhibiting the activity of certain kinases involved in the inflammatory response.
实验室实验的优点和局限性
The use of NBPCB in lab experiments has several advantages, including its high potency and selectivity for certain protein kinases. However, NBPCB also has limitations, such as its potential toxicity and the need for careful dosing to avoid off-target effects.
未来方向
There are several future directions for research on NBPCB. One area of interest is the development of new analogs of NBPCB with improved potency and selectivity for specific protein kinases. Another area of interest is the use of NBPCB in drug discovery, particularly for the development of new anti-inflammatory drugs. Additionally, the role of NBPCB in the regulation of cellular processes such as autophagy and mitophagy is an area of active research.
Conclusion
In conclusion, NBPCB is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. The use of NBPCB in scientific research has led to the discovery of new signaling pathways and potential drug targets, making it a valuable tool in the field of biomedical research.
合成方法
NBPCB can be synthesized using various methods, but the most common method is the reaction of 3-nitrobenzenecarboximidamide with 2-phenoxybutyric acid chloride in the presence of a base. The reaction results in the formation of NBPCB as a white solid with a melting point of 142-144°C. This method has been optimized to produce high yields of NBPCB with high purity.
科学研究应用
NBPCB has been used in scientific research as a tool to study the role of protein kinases in various cellular processes. Protein kinases are enzymes that regulate the activity of proteins by phosphorylating them. NBPCB is a potent inhibitor of protein kinases, and its use has led to the discovery of new signaling pathways and potential drug targets.
属性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-2-15(24-14-9-4-3-5-10-14)17(21)25-19-16(18)12-7-6-8-13(11-12)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWHWOKPSKHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
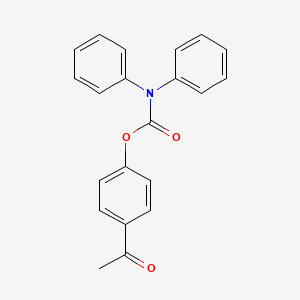
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
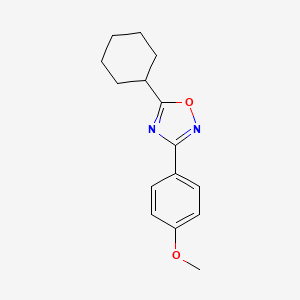
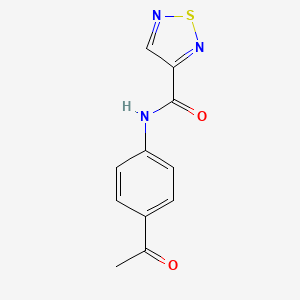
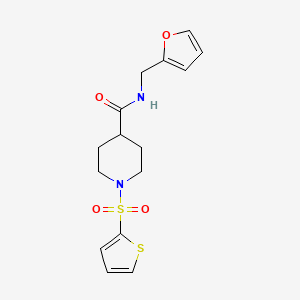
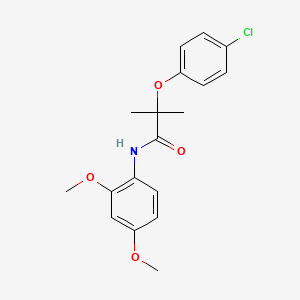
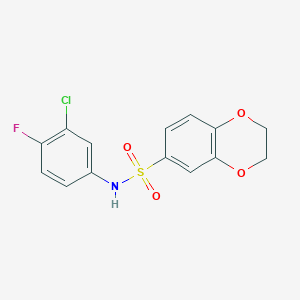

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)

![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)
![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)
![N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)